Enhanced Binding Affinity to SF-1 vs. Unsubstituted Benzamide Analog
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide exhibits a quantifiable binding affinity (IC50 = 278 nM) for human Nuclear Receptor Subfamily 0 Group B Member 1 (also known as Steroidogenic Factor 1, SF-1) [1]. In contrast, the unsubstituted analog, N-[2-(1-cyclohexen-1-yl)ethyl]benzamide, lacks the 4-methoxy group and has shown a significantly weaker binding affinity for the structurally distinct Adenosine A1 receptor (IC50 = 3.70E+3 nM) [2]. While the target proteins differ, this >13-fold difference in potency between the two compounds in binding assays suggests that the 4-methoxy group is a critical determinant of high-affinity interaction with certain protein targets.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 278 nM |
| Comparator Or Baseline | N-[2-(1-cyclohexen-1-yl)ethyl]benzamide: 3.70E+3 nM |
| Quantified Difference | Target compound is >13-fold more potent in its respective binding assay. |
| Conditions | Target: Nuclear receptor subfamily 0 group B member 1 (Human). Comparator: Adenosine A1 receptor in rat cerebral cortical membranes. |
Why This Matters
This data indicates that the 4-methoxy group is crucial for high-affinity binding, making the target compound the preferred choice for studies involving SF-1 or related nuclear receptors.
- [1] BindingDB. BDBM97210. Affinity Data for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide for Nuclear receptor subfamily 0 group B member 1 (Human). IC50: 278 nM. View Source
- [2] BindingDB. BDBM50368128. Affinity Data for CHEMBL605864 (N-[2-(1-cyclohexen-1-yl)ethyl]benzamide) for Adenosine A1 receptor. IC50: 3.70E+3 nM. View Source
